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Abstract
This document provides detailed application notes and experimental protocols for the synthesis

of the antiviral agent Favipiravir, utilizing diethyl aminomalonate hydrochloride as a key

starting material. The synthesis involves a multi-step process commencing with the

ammonolysis of diethyl aminomalonate hydrochloride to yield 2-aminomalonamide. This

intermediate undergoes cyclization with glyoxal to form 3-hydroxypyrazine-2-carboxamide, a

crucial precursor to Favipiravir. Subsequent transformation of this precursor into Favipiravir can

be achieved through various methods, including a direct fluorination approach. This document

outlines the detailed methodologies for these key transformations, presents quantitative data in

structured tables, and includes visual diagrams of the reaction pathways and experimental

workflows to aid in comprehension and reproducibility.

Introduction
Favipiravir (T-705) is a broad-spectrum antiviral drug that functions as an inhibitor of RNA-

dependent RNA polymerase (RdRp), demonstrating efficacy against a range of RNA viruses.[1]

The synthesis of Favipiravir has been a subject of significant interest, with various synthetic

routes being developed. One practical approach employs the readily available and cost-
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effective starting material, diethyl aminomalonate hydrochloride.[2][3] This route offers a

convergent and efficient pathway to the core pyrazine structure of Favipiravir.

This application note details a synthetic strategy starting from diethyl aminomalonate
hydrochloride, focusing on the key transformations leading to the formation of Favipiravir. The

protocols provided are compiled from peer-reviewed literature and patents to offer a

comprehensive guide for laboratory-scale synthesis.

Overall Synthetic Strategy
The synthesis of Favipiravir from diethyl aminomalonate hydrochloride can be summarized

in the following key steps:

Ammonolysis: Diethyl aminomalonate hydrochloride is treated with ammonia to form 2-

aminomalonamide.

Cyclization: The resulting 2-aminomalonamide is cyclized with glyoxal to yield the key

intermediate, 3-hydroxypyrazine-2-carboxamide.

Fluorination: The final step involves the introduction of a fluorine atom at the 6-position of the

pyrazine ring to afford Favipiravir. This can be achieved through a direct fluorination method.

The overall synthetic pathway is depicted in the following diagram:

Step 1: Ammonolysis Step 2: Cyclization Step 3: Fluorination

Diethyl aminomalonate
hydrochloride 2-Aminomalonamide

NH3 / Methanol
3-Hydroxypyrazine-2-carboxamideGlyoxal / H2O FavipiravirSelectfluor® / Ionic Liquid

Click to download full resolution via product page

Figure 1: Overall synthetic pathway for Favipiravir.

Experimental Protocols
Step 1: Synthesis of 2-Aminomalonamide
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This protocol describes the ammonolysis of diethyl aminomalonate hydrochloride to

produce 2-aminomalonamide.

Materials:

Diethyl aminomalonate hydrochloride

Methanol

25% Ammonia solution

Ice bath

Procedure:[3]

Dissolve diethyl aminomalonate hydrochloride (1.5 g, 7 mmol) in methanol (2 mL).

In a separate flask, place a 25% ammonia solution (14 mL) and cool it in an ice bath to 0 °C.

Slowly add the methanolic solution of diethyl aminomalonate hydrochloride to the cooled

ammonia solution with stirring.

Continue stirring the reaction mixture in the ice bath. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

Upon completion, the product, 2-aminomalonamide, can be isolated. A reported protocol

describes adding ethanol to precipitate the product, which is then washed with ethanol.[4]

Quantitative Data:
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Starting
Material

Reagents Solvent
Reaction
Time

Yield Reference

Diethyl

aminomalona

te

hydrochloride

(5g)

Ammonia

water (10mL)

Methanol

(5mL)
24 h 66.48% [4]

Diethyl

aminomalona

te

hydrochloride

(1.5g)

25%

Ammonia

solution

(14mL)

Methanol

(2mL)
- - [3]

Step 2: Synthesis of 3-Hydroxypyrazine-2-carboxamide
This protocol outlines the cyclization of 2-aminomalonamide with glyoxal to form the key

intermediate, 3-hydroxypyrazine-2-carboxamide.

Materials:

2-Aminomalonamide

Phenylglyoxal monohydrate (as an example of a glyoxal source)

Water

Procedure:[3]

In a reaction vessel, dissolve phenylglyoxal monohydrate (250 mg, 1.6 mmol) in water (6

mL) and heat the solution to 80 °C with stirring.

To this heated solution, add powdered 2-aminomalonamide (200 mg, 1.7 mmol).

Maintain the reaction temperature at 80 °C and continue stirring. The reaction progress can

be monitored by TLC.
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Upon completion, the product, 3-hydroxy-5-phenylpyrazine-2-carboxamide (an analog of the

desired intermediate), precipitates from the solution. The desired 3-hydroxypyrazine-2-

carboxamide can be obtained using glyoxal.

Isolate the product by filtration and purify as necessary.

Quantitative Data:

Starting
Material

Reagents Solvent
Reaction
Temperatur
e

Yield Reference

2-

Aminomalona

mide

Phenylglyoxal

monohydrate
Water 80 °C 55% [3]

Step 3: Synthesis of Favipiravir (6-fluoro-3-
hydroxypyrazine-2-carboxamide)
This protocol describes a one-step direct fluorination of 3-hydroxypyrazine-2-carboxamide to

Favipiravir using Selectfluor®.

Materials:

3-Hydroxypyrazine-2-carboxamide

Selectfluor®

1-Butyl-3-methylimidazolium tetrafluoroborate (BF₄-BMIM) ionic liquid

Procedure:[5]

In a suitable reaction vessel, dissolve 3-hydroxypyrazine-2-carboxamide in the ionic liquid

BF₄-BMIM.

Add Selectfluor® to the solution.
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Stir the reaction mixture at the appropriate temperature (optimization may be required). The

reaction progress can be monitored by TLC or HPLC.

Upon completion of the reaction, a simple operational work-up is performed to isolate the

product.

The crude product can be purified by recrystallization or column chromatography to obtain

pure Favipiravir.

Quantitative Data:

Starting
Material

Reagent Solvent Yield Reference

3-

Hydroxypyrazine

-2-carboxamide

Selectfluor® BF₄-BMIM 50% [5]

Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and the logical relationships in the

synthesis of Favipiravir.
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Figure 2: General experimental workflow for Favipiravir synthesis.
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Figure 3: Logical relationship of key compounds in the synthesis.

Conclusion
The synthesis of Favipiravir from diethyl aminomalonate hydrochloride provides a viable

and efficient route to this important antiviral compound. The protocols outlined in this

document, based on published literature, offer a detailed guide for researchers in the field of

medicinal chemistry and drug development. The provided quantitative data allows for an

estimation of expected yields, and the visual diagrams facilitate a clear understanding of the

synthetic process. Further optimization of reaction conditions may lead to improved yields and

scalability for industrial production.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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